molecular formula C12H13Cl2NO3 B12867767 2-(3,4-Dichloro-benzoylamino)-propionic acid ethyl ester

2-(3,4-Dichloro-benzoylamino)-propionic acid ethyl ester

Cat. No.: B12867767
M. Wt: 290.14 g/mol
InChI Key: WHEVQYZMSHGANN-UHFFFAOYSA-N
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Description

2-(3,4-Dichloro-benzoylamino)-propionic acid ethyl ester is a synthetic organic compound characterized by a benzamide core substituted with 3,4-dichloro groups and an ethyl ester moiety. Its structure combines a propionic acid backbone with a dichlorinated aromatic ring, which confers distinct electronic and steric properties.

Properties

Molecular Formula

C12H13Cl2NO3

Molecular Weight

290.14 g/mol

IUPAC Name

ethyl 2-[(3,4-dichlorobenzoyl)amino]propanoate

InChI

InChI=1S/C12H13Cl2NO3/c1-3-18-12(17)7(2)15-11(16)8-4-5-9(13)10(14)6-8/h4-7H,3H2,1-2H3,(H,15,16)

InChI Key

WHEVQYZMSHGANN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)NC(=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichloro-benzoylamino)-propionic acid ethyl ester typically involves the reaction of 3,4-dichlorobenzoyl chloride with ethyl 2-amino-propionate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichloro-benzoylamino)-propionic acid ethyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzoylamino derivatives .

Scientific Research Applications

2-(3,4-Dichloro-benzoylamino)-propionic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dichloro-benzoylamino)-propionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to various biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antibacterial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Dichloro vs. Monochloro and Methoxy Groups

The 3,4-dichloro substitution on the benzamide ring distinguishes this compound from analogs such as 3-[5-chloro-2-methoxy-4-(2-methoxycarbonyl-ethylamino)-3,6-dioxo-cyclohexa-1,4-dienylamino]-propionic acid methyl ester (6) (). The latter features a single chlorine atom at position 5 and a methoxy group at position 2, which reduces steric bulk and alters electron-withdrawing effects.

Ester Group Variations: Ethyl vs. Methyl Esters

The ethyl ester group in 2-(3,4-dichloro-benzoylamino)-propionic acid ethyl ester increases lipophilicity relative to methyl ester analogs like compound 6 (). Ethyl esters generally exhibit slower hydrolysis rates in vivo, prolonging half-life and bioavailability. For example, compound 7 (3-[2,5-dichloro-4-(2-ethoxycarbonyl-ethylamino)-3,6-dioxo-cyclohexa-1,4-dienylamino]-propionic acid ethyl ester) also employs an ethyl ester, aligning with trends in prodrug design for enhanced membrane permeability ().

Structural Complexity and Therapeutic Implications

The target compound lacks the extended heterocyclic systems seen in analogs such as 3-[(2-{[4-(hexyloxycarbonylamino-imino-methyl)-phenylamino]-methyl}-1-methyl-1H-benzimidazole-5-carbonyl)-pyridin-2-yl-amino]-propionic acid ethyl ester (). The latter’s benzimidazole and pyridine moieties enable anticoagulant activity, whereas the simpler structure of the target compound may prioritize synthetic accessibility or alternative pharmacological targets.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Ester Group Key Structural Features Synthesis Method (Reference)
This compound 3,4-dichloro Ethyl Dichlorinated benzamide, propionic acid Amidation/esterification (Inferred)
3-[5-chloro-2-methoxy-4-(2-methoxycarbonyl-ethylamino)-3,6-dioxo-cyclohexa-1,4-dienylamino]-propionic acid methyl ester (6) 5-chloro, 2-methoxy Methyl Cyclohexadienone core, β-alanine derivative p-Chloranil + β-alanine methyl ester ()
3-[(2-{[4-(hexyloxycarbonylamino-imino-methyl)-phenylamino]-methyl}-1-methyl-1H-benzimidazole-5-carbonyl)-pyridin-2-yl-amino]-propionic acid ethyl ester Benzimidazole, pyridine Ethyl Anticoagulant pharmacophore Polymorph crystallization ()

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